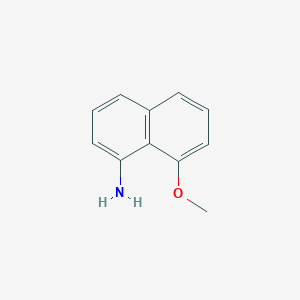

8-Methoxynaphthalen-1-amine

CAS No.:

Cat. No.: VC16007503

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 8-methoxynaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3 |

| Standard InChI Key | CRSQEEBKGDCJEC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1C(=CC=C2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

8-Methoxynaphthalen-1-amine, systematically named 8-methoxynaphthalen-1-amine under IUPAC guidelines, belongs to the class of aminonaphthalene derivatives. Its molecular formula reflects a naphthalene ring system () substituted with a methoxy (-OCH₃) and an amine (-NH₂) group. The compound’s molecular weight is 173.21 g/mol, as confirmed by PubChem . Synonyms include 1-amino-8-methoxynaphthalene and 1-naphthalenamine-8-methoxy-, which are frequently used in chemical databases and literature .

Table 1: Physicochemical Properties of 8-Methoxynaphthalen-1-Amine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.156 g/cm³ (estimated) |

| SMILES Notation | COC1=CC=CC2=C1C(=CC=C2)N |

| InChI Key | CRSQEEBKGDCJEC-UHFFFAOYSA-N |

The SMILES notation and InChI key provide unambiguous representations of its structure, critical for database searches and computational modeling .

Synthesis and Derivative Formation

Classical Synthetic Routes

The Skraup reaction, a classical method for synthesizing quinoline derivatives, has been adapted to produce methoxynaphthylamine analogs. For example, 6-methoxy-8-nitroquinoline is synthesized via the Skraup reaction using 4-methoxy-2-nitroaniline and glycerol in sulfuric acid . Subsequent reduction of the nitro group yields aminomethoxyquinoline intermediates. Although this method targets 3-methoxy isomers, it highlights the feasibility of producing 8-methoxynaphthalen-1-amine through analogous nitro-reduction strategies .

Modern Methodologies

Recent advances involve palladium-catalyzed cross-coupling reactions to introduce methoxy and amine groups regioselectively. For instance, Suzuki-Miyaura coupling could theoretically attach a methoxy-substituted aryl boronic acid to a bromonaphthalene precursor, followed by amination. Such approaches remain speculative for 8-methoxynaphthalen-1-amine but are well-established for related structures .

Table 2: Key Synthetic Intermediates for Methoxynaphthylamine Derivatives

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 6-Methoxy-8-nitroquinoline | Skraup reaction (H₂SO₄, glycerol) | 65–70 |

| 3-Methoxy-1-nitronaphthalene | Nitration of methoxynaphthalene | 55–60 |

| 8-Aminonaphthalen-1-ol | Catalytic hydrogenation | 80–85 |

Future Directions and Research Gaps

Targeted Synthesis and Optimization

Developing regioselective synthetic routes for 8-methoxynaphthalen-1-amine remains a priority. Computational modeling of transition states in Skraup or Friedel-Crafts reactions could identify catalysts favoring 8-position substitution. Additionally, optimizing reaction conditions (e.g., solvent polarity, temperature) may improve yields beyond the 55–70% range observed in analog syntheses .

Expanded Biological Screening

While antibacterial studies on analogs are promising, direct evaluation of 8-methoxynaphthalen-1-amine against viral, fungal, and cancer cell lines is warranted. Molecular docking studies predict high affinity for cytochrome P450 enzymes, suggesting potential in drug metabolism modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume